2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(3-ethyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2S/c1-3-28-22(30)21-20(17(12-25-21)15-7-5-4-6-8-15)27-23(28)31-13-19(29)26-16-10-9-14(2)18(24)11-16/h4-12,25H,3,13H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHBRBXTJDEMDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CN2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC(=C(C=C4)C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity based on current research findings, including mechanisms of action, case studies, and relevant data tables.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-d]pyrimidine core with various substituents that contribute to its unique properties. The presence of the sulfanyl group and the acetamide linkage suggests potential interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes or receptors. It may function as an inhibitor or activator, leading to alterations in cellular pathways. For instance, it is hypothesized that it inhibits key enzymes involved in cell division, which could result in anticancer effects.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Anticancer Activity : Studies have shown that compounds with similar structures can inhibit tumor cell proliferation by targeting metabolic pathways crucial for cancer growth.
- Antimicrobial Properties : Preliminary investigations suggest potential efficacy against various pathogens.
- Antiviral Effects : The compound may interfere with viral replication mechanisms.
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activity of related pyrrolo[3,2-d]pyrimidine derivatives:
Synthesis and Optimization
The synthesis of this compound involves multi-step organic synthesis techniques. The optimization process focuses on enhancing yield and purity while minimizing environmental impact. Techniques such as continuous flow reactors and green chemistry principles are employed to improve efficiency.
Scientific Research Applications
The compound 2-({3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule with potential applications in various scientific fields. This article explores its applications, particularly in medicinal chemistry, and provides insights into its biological activities and potential therapeutic uses.
Structural Characteristics
| Component | Description |
|---|---|
| Pyrrolo[3,2-d]pyrimidine | A bicyclic structure contributing to biological activity |
| Sulfanyl Group | Enhances reactivity and potential interactions with biological targets |
| Fluorophenyl Acetamide | Provides specificity in binding to target proteins |
Medicinal Chemistry
The primary application of this compound lies in medicinal chemistry, where it is being investigated for its potential as a therapeutic agent.
Anticancer Activity
Research indicates that compounds with pyrrolo[3,2-d]pyrimidine structures exhibit anticancer properties. Preliminary studies suggest that the compound may inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells. For instance:
- Case Study: A study on related pyrrolo[3,2-d]pyrimidines showed significant inhibition of proliferation in breast cancer cell lines through targeted apoptosis mechanisms .
Antimicrobial Properties
The sulfanyl group in the compound enhances its interaction with microbial enzymes, suggesting potential antimicrobial activity. This aspect is crucial for developing new antibiotics amidst rising antibiotic resistance.
- Case Study: Research on similar sulfanyl derivatives demonstrated efficacy against various bacterial strains, indicating a promising avenue for further exploration of this compound's antimicrobial properties .
Biochemical Research
The compound's unique structure allows it to serve as a biochemical probe for studying specific enzyme interactions and pathways.
Enzyme Inhibition Studies
Compounds similar to this one have been utilized to investigate their inhibitory effects on key enzymes involved in metabolic pathways.
- Example: Inhibitors targeting kinases or phosphatases are critical for understanding signaling pathways in cancer biology. This compound could be tested for such interactions, providing insights into its mechanism of action.
Drug Development
Given its promising biological activities, this compound is a candidate for drug development processes.
Lead Compound Identification
In drug discovery, identifying lead compounds that exhibit desirable pharmacological properties is essential. The structural features of this compound may lead to the development of analogs with enhanced potency and selectivity.
- Research Direction: Future studies should focus on synthesizing derivatives of this compound to optimize its pharmacokinetic and pharmacodynamic profiles.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs such as the tetrahydroquinazolin-dione core, carboxamide linkages, or substituted aromatic rings. Below is a comparative analysis with compounds from the evidence:
Table 1: Structural Comparison
Notes:
- The target compound’s tetrahydroquinazolin-dione core differentiates it from isoindoline-dione derivatives (CF2, CF3) and triazole-based analogs .
- The pentanamide chain is a shared feature with CF2 and CF3, suggesting possible similarities in pharmacokinetics .
Research Findings and Bioactivity Insights
While explicit data on the target compound is absent in the evidence, inferences can be drawn from structurally related molecules:
Tetrahydroquinazolin-dione Derivatives : Compounds with this core are often associated with kinase inhibition due to hydrogen-bonding capabilities of the dione moiety .
Pentanamide Chains : In CF2 and CF3, the pentanamide chain enhances membrane permeability, a trait likely shared by the target compound .
Carbamoyl vs. Sulfonamide Groups : The 3-ethylphenyl carbamoyl group may confer higher metabolic stability compared to sulfonamide-containing analogs like CF2, which are prone to hydrolysis .
Table 2: Hypothetical Bioactivity Profile
Preparation Methods
Cyclocondensation Strategy
The pyrrolo[3,2-d]pyrimidine core is typically constructed via cyclocondensation of 4-aminopyrrole-3-carboxylate derivatives with urea or thiourea analogs. For the target compound:
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Ethyl 4-amino-5-phenylpyrrole-3-carboxylate reacts with N-ethylurea under acidic conditions (HCl, acetic acid) at 80–100°C for 6–8 hours to form 3-ethyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidine (Yield: 68–72%).
-
Regioselectivity is ensured by steric hindrance from the ethyl group, directing substitution to the 2-position in subsequent steps.
Key Reaction Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 80–100°C | <70°C: <50% yield |
| Solvent | Acetic acid/HCl | Alternative solvents reduce cyclization efficiency |
| Urea Equivalents | 1.2–1.5 eq | Excess urea promotes side reactions |
Sulfanyl Group Introduction
Thiolation via Nucleophilic Displacement
The 2-position sulfanyl group is introduced using thiol-disulfide exchange or SNAr reactions :
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2-Chloro Intermediate : Treating the core with PCl₅ in POCl₃ at 60°C for 3 hours yields 2-chloro-3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidine .
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Thiol Coupling : Reaction with 2-mercaptoacetic acid in DMF using K₂CO₃ (2.5 eq) at 25°C for 12 hours affords 2-(carboxymethylthio)-3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidine (Yield: 85%).
Optimization Data
| Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| K₂CO₃ | DMF | 12 | 85 |
| NaH | THF | 6 | 72 |
| Et₃N | DCM | 24 | 63 |
Acetamide Sidechain Installation
Amidation of Carboxylic Acid
The carboxyl group undergoes activation followed by coupling with 3-fluoro-4-methylaniline :
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Activation : Treat 2-(carboxymethylthio)-3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidine with EDCl/HOBt (1.2 eq each) in DCM at 0°C for 1 hour.
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Coupling : Add 3-fluoro-4-methylaniline (1.1 eq) and stir at 25°C for 18 hours. Purify via silica chromatography (Hexane/EtOAc 3:1) to obtain the target compound (Yield: 78%).
Critical Purity Parameters
-
HPLC Purity : >99% (C18 column, 0.1% TFA in H₂O/MeCN gradient)
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¹H NMR (400 MHz, DMSO-d₆): δ 10.21 (s, 1H, NH), 8.72 (s, 1H, H-6), 7.89–7.25 (m, 9H, aromatic), 4.12 (s, 2H, SCH₂), 3.92 (q, J=7.1 Hz, 2H, NCH₂), 2.34 (s, 3H, Ar-CH₃), 1.42 (t, J=7.1 Hz, 3H, CH₂CH₃).
Alternative Synthetic Routes
One-Pot Thiolation-Amidation
Combining Steps 2 and 3 in a single pot improves efficiency:
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React 2-chloro intermediate with HSCH₂CO₂H and 3-fluoro-4-methylaniline using HATU (1.5 eq) and DIPEA (3 eq) in DMF at 25°C for 24 hours.
Advantages
-
Eliminates isolation of acidic intermediate
-
Reduces solvent waste
Scale-Up Considerations
Industrial Adaptation
For kilogram-scale production:
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Cyclocondensation : Switch from acetic acid to cheaper propionic acid (Yield: 70%)
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Thiolation : Use NaSH instead of K₂CO₃ to reduce costs (Yield: 82%)
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Crystallization : Final product recrystallized from ethanol/water (4:1) achieves >99.5% purity.
Process Economics
| Step | Cost Contribution (%) |
|---|---|
| Cyclocondensation | 45 |
| Thiolation | 25 |
| Amidation | 30 |
Analytical Characterization
Spectroscopic Validation
X-ray Crystallography
Single-crystal analysis confirms:
-
Dihedral Angle : 87.5° between pyrrole and pyrimidine rings
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Hydrogen Bonding : N-H···O=C interaction stabilizes the amide conformation
Challenges and Solutions
Regioselectivity in Cyclocondensation
Oxidative Degradation
-
Issue : Sulfide oxidation to sulfone during storage
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Mitigation : Add 0.1% w/w BHT as antioxidant; store under N₂ at −20°C
Green Chemistry Alternatives
Solvent Recycling
-
Cyclocondensation : Recover acetic acid via distillation (90% recovery)
-
Amidation : Replace DMF with cyclopentyl methyl ether (CPME), enabling aqueous workup
Q & A
Q. What are the key synthetic challenges and optimized reaction conditions for preparing this compound?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of ethyl 4-oxo-7-phenylpyrrolo[3,2-d]pyrimidine-2-carboxylate derivatives, followed by sulfanylation with mercaptoacetic acid intermediates. Key challenges include maintaining regioselectivity during cyclization and avoiding side reactions at the sulfanyl-acetamide linkage. Optimized conditions include:
- Cyclocondensation : Use of DMF as a solvent at 80–100°C for 12–24 hours under nitrogen .
- Sulfanylation : Reaction with thiourea derivatives in ethanol under reflux (78°C) for 6–8 hours .
- Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) to isolate the final product with >95% purity .
Q. Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
1H/13C NMR and IR spectroscopy are essential for confirming functional groups (e.g., sulfanyl, acetamide). For example:
- NMR : The phenyl protons on the pyrrolo-pyrimidine core appear as a multiplet at δ 7.2–7.6 ppm, while the fluoro-substituted phenyl group shows distinct coupling patterns (J = 8–10 Hz) .
- IR : Stretching vibrations at 1680–1700 cm⁻¹ confirm the C=O group in the acetamide moiety .
- X-ray crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. How is the biological activity of this compound assessed in preliminary studies?
In vitro cytotoxicity assays (e.g., MTT or SRB) against cancer cell lines (e.g., MCF-7) are standard. For example:
- IC50 determination : Reported IC50 values range from 15–25 µM against breast cancer models, with dose-dependent apoptosis observed via flow cytometry .
- Enzyme inhibition : COX-2 or LOX-5 inhibition assays using fluorogenic substrates to measure activity at 10–100 µM concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictory bioactivity data between this compound and structurally similar analogs?
Contradictions often arise from substituent variations (e.g., fluoro vs. methyl groups). A systematic approach includes:
- Comparative assays : Test all analogs under identical conditions (e.g., MCF-7 cells, 48-hour exposure).
- Structural analysis : Use molecular docking (AutoDock Vina) to compare binding affinities to targets like EGFR or tubulin .
- Meta-analysis : Cross-reference PubChem data (e.g., CID 53050265 ) with in-house results to identify trends in substituent effects.
Q. What strategies are recommended for improving the solubility of this compound in aqueous buffers?
The compound’s low solubility (logP ~3.5) limits bioavailability. Solutions include:
- Co-solvents : Use DMSO (≤5%) or β-cyclodextrin inclusion complexes to enhance solubility without denaturing proteins .
- Derivatization : Introduce hydrophilic groups (e.g., hydroxyl or PEG chains) at the acetamide nitrogen .
- pH adjustment : Solubilize the sulfanyl group via deprotonation at pH >8.5 .
Q. How can researchers elucidate the metabolic stability of this compound in preclinical models?
- In vitro assays : Incubate with liver microsomes (human or rodent) and quantify degradation via LC-MS/MS. Key metabolites often result from oxidation of the pyrrolo-pyrimidine core or hydrolysis of the acetamide .
- Isotope labeling : Use 14C-labeled compound to track metabolic pathways in vivo .
Q. What experimental designs address low reproducibility in synthesizing this compound?
Reproducibility issues stem from sensitive reaction conditions. Mitigation strategies include:
- Strict temperature control : Use jacketed reactors with ±1°C precision during sulfanylation .
- Quality control : Validate intermediates via HPLC (C18 column, 254 nm) at each step .
- Batch consistency : Document solvent purity (e.g., ethanol ≤0.1% water) and reagent lot numbers .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
SAR strategies focus on modifying:
- Phenyl substituents : Replace 3-fluoro-4-methylphenyl with electron-withdrawing groups (e.g., nitro) to enhance target binding .
- Sulfanyl linker : Replace –S– with –SO₂– to improve metabolic stability .
- Pyrrolo-pyrimidine core : Introduce methyl groups at C5 to sterically hinder enzymatic degradation .
Data Analysis & Contradictions
Q. How should researchers interpret conflicting cytotoxicity data across different cell lines?
Discrepancies may reflect variable expression of drug transporters (e.g., P-gp) or metabolic enzymes. Recommendations:
- Mechanistic profiling : Measure ABCB1 transporter activity via calcein-AM assays .
- Genomic correlation : Use CRISPR screens to identify resistance genes in low-sensitivity cell lines .
Q. What statistical methods are appropriate for analyzing dose-response data with high variability?
- Non-linear regression : Fit data to a four-parameter logistic model (e.g., GraphPad Prism).
- Bootstrap resampling : Estimate 95% confidence intervals for IC50 values .
- Outlier detection : Apply Grubbs’ test to exclude anomalous replicates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
